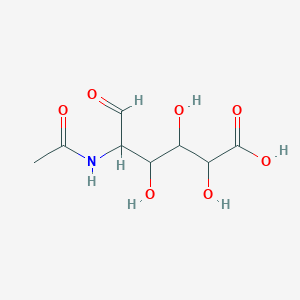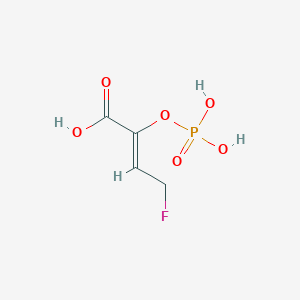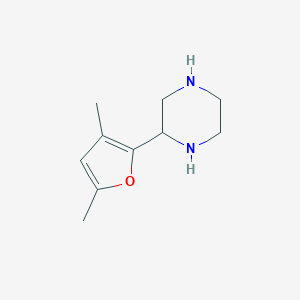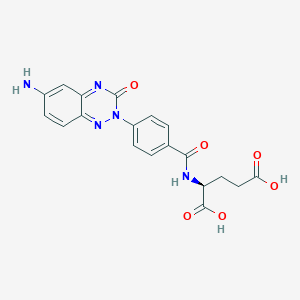
多糖Y4113
描述
Polysaccharides are essential macromolecules that exist in all living forms and have important biological functions . They exhibit a wide range of biological and pharmacological activities, such as anti-tumor, immunomodulatory, antimicrobial, antioxidant, anticoagulant, antidiabetic, antiviral, and hypoglycemia activities . They can be obtained from many different sources, such as plants, microorganisms, algae, and animals .
Synthesis Analysis
Polysaccharides cannot be simply sequenced because they are often highly branched and lack a uniform structure . A nonenzymatic method for cleaving polysaccharides to yield oligosaccharides for structural analysis has been described . The released oligosaccharides are characterized by advanced liquid chromatography–mass spectrometry (LC–MS) methods with high sensitivity, accuracy, and throughput .
Molecular Structure Analysis
Polysaccharides are the most abundant biomolecules in nature, but are the least understood in terms of their chemical structures and biological functions . They cannot be simply sequenced because they are often highly branched and lack a uniform structure . Furthermore, large polymeric structures cannot be directly analyzed by mass spectrometry techniques .
Chemical Reactions Analysis
Polysaccharides are susceptible to physical and chemical modifications leading to enhanced properties . This is the basic concept for their diverse applications in biomedical and pharmaceutical fields .
Physical And Chemical Properties Analysis
Due to their physicochemical properties, polysaccharides are susceptible to physical and chemical modifications leading to enhanced properties . This is the basic concept for their diverse applications in biomedical and pharmaceutical fields .
科学研究应用
Anti-Oxidation
D-glucuronic acid is a glucose derivative with excellent anti-oxidation properties . It can help to neutralize free radicals and reduce oxidative stress, which is beneficial for maintaining overall health and preventing various diseases.
Treatment of Liver Disease
D-glucuronic acid has been found to have important applications in the medical treatment of liver diseases . It can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances , thus increasing their water solubility and promoting their excretion through renal urine or sweat .
Hyperlipidemia Treatment
D-glucuronic acid is also used in the treatment of hyperlipidemia . It can help to lower blood lipid levels, thereby reducing the risk of cardiovascular diseases.
Cosmetics Industry
Polysaccharides, including D-glucuronic acid, have been reported to have various cosmetic activities such as moisturizing, whitening, anti-aging, and repairing skin . They are becoming a hot research topic in the cosmetics industry .
Biocatalysis
The traditional production methods of D-glucuronic acid mainly include natural extraction and chemical synthesis, which can no longer meet the growing market demand . The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness .
Nanoparticle Formation
Polysaccharides, including D-glucuronic acid, are used in the formation of nanoparticles . These nanoparticles have potential applications in various areas, particularly in biomedicine .
Pharmacological Activities
Polysaccharides exhibit a wide range of biological and pharmacological activities, such as anti-tumour, immunomodulatory, antimicrobial, antioxidant, anticoagulant, antidiabetic, antiviral, and hypoglycemia activities . This makes them one of the most promising candidates in biomedical and pharmaceutical fields .
Biomedical Applications
Due to their physicochemical properties, polysaccharides are susceptible to physical and chemical modifications leading to enhanced properties . This is the basic concept for their diverse applications in biomedical and pharmaceutical fields .
作用机制
Target of Action
D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, also known as Polysaccharide Y4113, is a glucose derivative that has been found to have a wide range of biological targets. Its primary targets include various endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver . These substances are combined with D-glucuronic acid and its derivatives to produce uronic acid substances .
Mode of Action
The compound interacts with its targets by combining with them to form uronic acid substances . This process increases the water solubility of these substances, promoting their excretion through renal urine or sweat . This mechanism of action is particularly beneficial in the treatment of liver diseases .
Biochemical Pathways
D-Glucuronic acid is generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . This process involves various biochemical pathways, including single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture . The intervention of some special catalysts also plays a role in these pathways .
Pharmacokinetics
It is known that the compound is rapidly absorbed into the bloodstream after oral administration . The production methods of D-glucuronic acid, including natural extraction and chemical synthesis, can influence its ADME properties .
Result of Action
The action of D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, results in increased water solubility of various toxic substances, promoting their excretion and thus reducing their harmful effects . This action is particularly beneficial in the treatment of liver diseases . The compound also has anti-inflammatory and antibacterial effects .
安全和危害
未来方向
Polysaccharides are getting more attention because they exhibit a wide range of biological and pharmacological activities . Challenges and limitations for polysaccharides in pharmaceutical utilities are discussed as well . Major challenges, recent innovations, and future directions in polysaccharide research are also summarized .
属性
IUPAC Name |
(2S,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5+,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZJOSNNICZJE-VZFHVOOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucuronic acid, 2-(acetylamino)-2-deoxy- | |
CAS RN |
34047-66-0 | |
| Record name | N-Acetylglucosaminuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034047660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)





![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)


![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)


